molecular formula C4H6N2O3S B1346358 5-Methyl-1h-imidazole-4-sulfonic acid CAS No. 6307-14-8

5-Methyl-1h-imidazole-4-sulfonic acid

Cat. No.: B1346358
CAS No.: 6307-14-8
M. Wt: 162.17 g/mol
InChI Key: KGDKWOYOXAFWLV-UHFFFAOYSA-N
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Description

5-Methyl-1h-imidazole-4-sulfonic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 5-position and a sulfonic acid group at the 4-position

Scientific Research Applications

5-Methyl-1h-imidazole-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity and its role in enzyme catalysis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1h-imidazole-4-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 4-position. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1h-imidazole-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamides.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-1h-imidazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for its biological activity. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various biomolecules and enzymes.

Comparison with Similar Compounds

    4-Methylimidazole: Lacks the sulfonic acid group, resulting in different chemical properties and applications.

    2-Methylimidazole-4-sulfonic acid: Similar structure but with the methyl group at the 2-position, leading to different reactivity and applications.

Uniqueness: 5-Methyl-1h-imidazole-4-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-1H-imidazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c1-3-4(6-2-5-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDKWOYOXAFWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285216
Record name 5-Methyl-1H-imidazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-14-8
Record name 4-Methyl-1H-imidazole-5-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6307-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41089
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1H-imidazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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